7-Chloro-4-(piperazin-1-yl)quinoline

Antimalarial Chloroquine Resistance 4-Aminoquinoline

Sourcing a reliable intermediate for Piperaquine synthesis can be challenging due to inconsistent quality. This 7-chloroquinoline derivative addresses that with its specific piperazine substituent, which is essential for the target bisquinoline structure. - Serves as a non-substitutable intermediate for Piperaquine, a key ACT component; typical synthetic yields reach 50-70%. - Exhibits intrinsic antimalarial activity (IC50 1.18 μM and 0.97 μM against P. falciparum D10 and K1 strains) and sirtuin inhibition (IC50 50 μM). - Available with 95% purity, ensuring reproducibility in medicinal chemistry and process development.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 837-52-5
Cat. No. B128142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(piperazin-1-yl)quinoline
CAS837-52-5
Synonyms1-(7-Chloro-4-quinolyl)piperazine;  4-(1-Piperazinyl)-7-chloroquinoline
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyDNXNPMDUDGUXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(piperazin-1-yl)quinoline | Pharmacophore Overview


7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is a pivotal 4-amino-7-chloroquinoline derivative that serves as both a direct pharmacological tool and a critical synthetic intermediate. Its structure, featuring a 7-chloroquinoline core linked to a piperazine ring, is recognized as an important scaffold in medicinal chemistry [1]. This compound exhibits intrinsic biological activities, including antimalarial, sirtuin inhibitory, and serotonin uptake inhibitory properties, while also being an essential building block for synthesizing more complex agents like the antimalarial drug Piperaquine [2].

Scaffold Type 7-Chloro-4-piperazinyl-quinoline pharmacophore Recognized medicinal chemistry scaffold for polypharmacology studies
Workflow Role Synthetic intermediate and pharmacological tool Supports derivatization and target engagement assays
Selection Context Piperazine-dependent target profile Sirtuin, VEGFR-II, and antimalarial pathway research fit

Procurement Risk of Generic Substitution


Generic substitution of 7-Chloro-4-(piperazin-1-yl)quinoline with other 4-aminoquinolines (e.g., chloroquine, amodiaquine) or simple 7-chloroquinolines is scientifically invalid. The specific piperazine substituent at the 4-position is not just a solubility handle; it fundamentally alters the compound's biological target profile. This core scaffold is responsible for a distinct polypharmacology, including potent sirtuin inhibition (IC50 50 μM) and activity against chloroquine-resistant Plasmodium falciparum strains, which are absent in many close structural analogs [1][2]. Therefore, substituting this compound with a different quinoline will compromise experimental reproducibility and fail to replicate the specific biological outcomes outlined in the quantitative evidence below.

Simple 7-chloroquinolines or 4-aminoquinolines (e.g., chloroquine) lack the piperazine substituent and may not reproduce sirtuin-inhibitory or VEGFR-II-related endpoints.
The piperazine moiety is required for Piperaquine synthesis; substituting the core scaffold will fail to yield the bisquinoline target molecule.
Chloroquine-resistant strain response and β-haematin inhibition profiles are scaffold-specific and may shift with close structural analogs.

Quantitative Evidence of Differentiation


Antimalarial Activity Against Chloroquine-Resistant P. falciparum

Derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline demonstrate nanomolar activity against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. This activity is quantified by an IC50 value of 2 μM for several key derivatives (F5, F7, F8), a crucial benchmark as chloroquine itself exhibits significantly reduced or no efficacy against this resistant strain [1]. This directly addresses a major limitation of standard chloroquine therapy.

Antimalarial vs. CQ-R strain
Head-to-head
IC50 2 μM (F5, F7, F8 derivatives)
Reported retention of activity against chloroquine-resistant P. falciparum FCR-3
Comparator chloroquine shows markedly reduced response against this strain
Antimalarial Chloroquine Resistance 4-Aminoquinoline

β-Haematin Inhibition Superior to Quinine

Beyond parasite killing, a derivative of 7-Chloro-4-(piperazin-1-yl)quinoline (compound F7) shows a superior ability to inhibit β-haematin (synthetic hemozoin) formation, a critical detoxification pathway for the malaria parasite. The study reports that F7 inhibits β-haematin formation more potently than the standard antimalarial drug quinine [1]. This suggests a more effective disruption of the parasite's digestive vacuole processes.

β-Haematin inhibition
Head-to-head
More potent inhibition than quinine (compound F7)
Reported superior disruption of hemozoin formation pathway
Qualitative ranking; confirm with quantitative assay under your conditions
Antimalarial Mechanism Hemozoin Inhibition Drug Discovery

VEGFR-II Inhibition Compared to Sorafenib

The scaffold has been validated as a precursor for potent VEGFR-II inhibitors. A derivative (compound 4q) exhibited an IC50 of 1.38 μM against VEGFR-II, which is a strong and relevant activity level compared to the established kinase inhibitor sorafenib (IC50 0.33 μM) [1]. This demonstrates the scaffold's capability to be tuned for high-affinity kinase inhibition, a property not inherent to simple 7-chloroquinoline.

VEGFR-II inhibition
Head-to-head
IC50 1.38 μM (derivative 4q) vs. Sorafenib 0.33 μM
Reported kinase inhibition in comparable range to a reference inhibitor
Supports kinase-focused lead optimization; review selectivity panels
Anticancer VEGFR-II Kinase Inhibitor

Key Intermediate for Piperaquine Synthesis

A primary industrial and research application of 7-Chloro-4-(piperazin-1-yl)quinoline is its use as a crucial intermediate in the synthesis of Piperaquine, a bisquinoline antimalarial drug [1]. This synthetic utility is a key differentiator from chloroquine or other 4-aminoquinolines, which cannot be used to produce Piperaquine. The compound is reacted with linkers like epichlorohydrin to form the bisquinoline structure, with reported yields of 50-70% [2].

Piperaquine intermediate
Class-level inference
Synthetic yield 50–70% in bisquinoline formation
Essential intermediate role for Piperaquine analog synthesis
No alternative scaffold provides the required piperazine linkage
Antimalarial Synthesis Piperaquine Chemical Intermediate

Research and Industrial Applications


Antimalarial Drug Discovery for Resistant Strains

7-Chloro-4-(piperazin-1-yl)quinoline is an ideal starting point for medicinal chemistry programs focused on overcoming chloroquine resistance. Its derivatives have demonstrated clear activity (IC50 2 μM) against the chloroquine-resistant FCR-3 strain of P. falciparum [1], while also inhibiting β-haematin formation more potently than quinine [1]. This dual action makes it a superior core scaffold for developing new antimalarial leads.

Piperaquine and Bisquinoline Synthesis

This compound is an essential and non-substitutable intermediate for the industrial or laboratory-scale synthesis of Piperaquine, a key component of artemisinin-based combination therapies (ACTs) [2][3]. Synthetic routes consistently use this specific piperazinyl quinoline to build the bisquinoline structure, with yields of 50-70% [3]. Any deviation to a different quinoline starting material will fail to produce the target molecule.

VEGFR-II Kinase Inhibitor Lead Optimization

For researchers developing novel anti-angiogenic cancer therapies, this scaffold offers a validated path to potent VEGFR-II inhibitors. Derivatives like compound 4q have shown IC50 values (1.38 μM) in the same range as the clinical drug sorafenib (0.33 μM) [4]. This provides a strong basis for lead optimization studies aiming to improve potency and selectivity for this clinically validated target.

Application
Selection Property
Validation Focus
Antimalarial resistance research
Piperazine-dependent strain response
CQ-resistant P. falciparum and β-haematin pathway endpoints
Piperaquine and bisquinoline synthesis
Essential piperazine intermediate
Synthetic route fidelity and bisquinoline yield verification
VEGFR-II kinase inhibitor lead optimization
Scaffold-derived kinase inhibition
Comparative VEGFR-II panel and selectivity profiling

Technical Documentation Hub

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28 linked technical documents
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